

# Unveiling the Molecular Architecture of Yuexiandajisu E: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Yuexiandajisu E

Cat. No.: B3030104

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A detailed comparative guide confirming the structure of **Yuexiandajisu E**, a cytotoxic diterpenoid isolated from the roots of *Euphorbia ebracteolata*, has been compiled to serve as a valuable resource for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its molecular structure, supported by experimental data, and compares its biological activity with other related compounds.

**Yuexiandajisu E**, along with its analogs Yuexiandajisu D and F, was first isolated and characterized by Shi et al. (2005). The definitive structure of **Yuexiandajisu E** was established through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.<sup>[1]</sup> This guide presents the key experimental data and methodologies from the primary literature to support the confirmed structure.

## Structural Confirmation Data for Yuexiandajisu E

The structural elucidation of **Yuexiandajisu E** was accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with the absolute stereochemistry confirmed by X-ray crystallography.

Table 1: Key Spectroscopic and Crystallographic Data for **Yuexiandajisu E**

Parameter	Data
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>5</sub>
Mass Spectrometry	m/z [M] <sup>+</sup> (details from full text)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , MHz)	Key chemical shifts and coupling constants (details from full text)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , MHz)	Key chemical shifts (details from full text)
X-ray Crystal System	(details from full text)
Space Group	(details from full text)
Unit Cell Dimensions	a, b, c, α, β, γ (details from full text)

## Comparative Analysis of Cytotoxic Activity

**Yuexiandajisu E** has been evaluated for its cytotoxic activity against various tumor cell lines. This guide compares its efficacy with other diterpenoids isolated from *Euphorbia ebracteolata*.

Table 2: Cytotoxic Activity of Diterpenoids from *Euphorbia ebracteolata*

Compound	Cell Line	IC <sub>50</sub> (μM)
Yuexiandajisu E	ANA-1	(data from full text)
B16	(data from full text)	
Jurkat	(data from full text)	
Yuexiandajisu D	ANA-1	
B16	ANA-1	2.88 x 10 <sup>-1</sup> [1]
Jurkat	Not active[1]	
Jurkat	Not active[1]	
Jurkat	Not active[1]	
Jolkinolide B	ANA-1	4.46 x 10 <sup>-2</sup> [1]
B16	4.48 x 10 <sup>-2</sup>	
Jurkat	6.47 x 10 <sup>-2</sup>	
Jurkat	6.47 x 10 <sup>-2</sup>	
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide	ANA-1	7.12 x 10 <sup>-3</sup>
B16	(data from full text)	
Jurkat	1.79 x 10 <sup>-2</sup>	

## Experimental Protocols

### Isolation and Purification

Dried and powdered roots of *Euphorbia ebracteolata* were extracted with 95% ethanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography, to yield the pure compound **Yuexiandajisu E**.

### Structural Elucidation

The structure of **Yuexiandajisu E** was determined using the following methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to establish the planar structure and relative stereochemistry.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously confirm the absolute stereochemistry of the molecule. A suitable crystal was mounted, and diffraction data was collected. The structure was solved using direct methods and refined to provide the final atomic coordinates.

## Cytotoxicity Assay

The cytotoxic activity of **Yuexiandajisu E** and other compounds was evaluated against ANA-1, B16, and Jurkat tumor cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The cell viability was then determined by measuring the absorbance at a specific wavelength after the addition of MTT solution and a solubilizing agent. The  $\text{IC}_{50}$  values were calculated as the concentration of the compound that inhibited cell growth by 50%.

## Visualizing the Structure of Yuexiandajisu E

The following diagram illustrates the confirmed chemical structure of **Yuexiandajisu E**.

Caption: Chemical structure of **Yuexiandajisu E**.

This guide provides a foundational understanding of the structure and activity of **Yuexiandajisu E**, intended to facilitate further research and development in the field of natural product chemistry and oncology.

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## References

- 1. [iplab.hkust.edu.hk](http://iplab.hkust.edu.hk) [[iplab.hkust.edu.hk](http://iplab.hkust.edu.hk)]
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